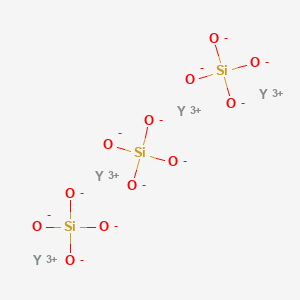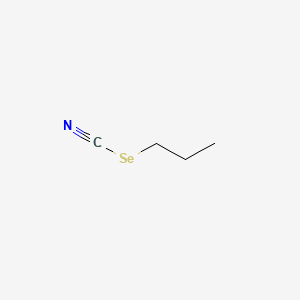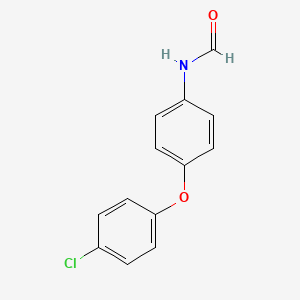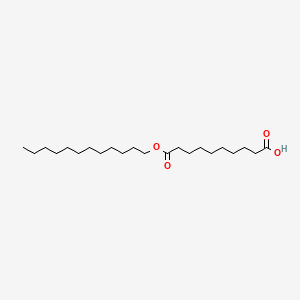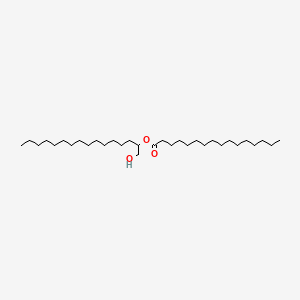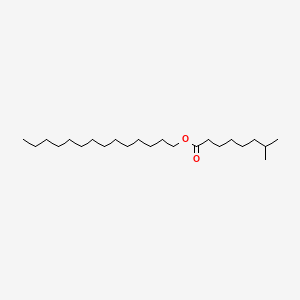![molecular formula C6H6N4S B12648588 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione CAS No. 5399-96-2](/img/structure/B12648588.png)
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, acetic acid.
p-Toluenesulfonic acid, sodium acetate.Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
科学研究应用
作用机制
The mechanism of action of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
相似化合物的比较
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione can be compared with other similar compounds in the pyrazolopyrimidine family:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Pyrido[2,3-d]pyrimidine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit CDK2 with high potency .
属性
CAS 编号 |
5399-96-2 |
|---|---|
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC 名称 |
3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11) |
InChI 键 |
KZWAHNDJDKTTTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C(=S)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




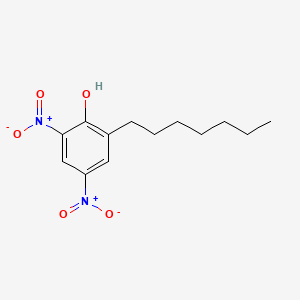
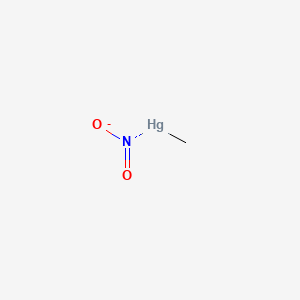
![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)

